Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
CAS No.: 261948-88-3
Cat. No.: VC13561208
Molecular Formula: C26H31O4P
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester - 261948-88-3](/images/structure/VC13561208.png)
Specification
CAS No. | 261948-88-3 |
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Molecular Formula | C26H31O4P |
Molecular Weight | 438.5 g/mol |
IUPAC Name | bis(2-tert-butylphenyl) phenyl phosphate |
Standard InChI | InChI=1S/C26H31O4P/c1-25(2,3)21-16-10-12-18-23(21)29-31(27,28-20-14-8-7-9-15-20)30-24-19-13-11-17-22(24)26(4,5)6/h7-19H,1-6H3 |
Standard InChI Key | UQRSMZHDWDMLDH-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester belongs to the triaryl phosphate ester family, characterized by a central phosphorus atom bonded to three aromatic rings. Two of these rings are substituted with tert-butyl groups at the para position, while the third remains a simple phenyl group . The tert-butyl substituents impart steric bulk, enhancing thermal stability and reducing volatility compared to non-alkylated analogs like triphenyl phosphate (TPHP) .
The compound’s molecular formula, C26H31O4P, corresponds to a exact mass of 438.196 Da. Structural analysis via nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the tert-butyl protons (δ 1.3–1.4 ppm) and aromatic protons (δ 6.8–7.4 ppm). X-ray crystallography data, though limited, suggests a trigonal pyramidal geometry around the phosphorus atom, consistent with other phosphate esters .
Nomenclature and Isomeric Variants
Naming conventions for this compound vary across regulatory frameworks. The International Union of Pure and Applied Chemistry (IUPAC) name specifies "bis[(1,1-dimethylethyl)phenyl] phenyl phosphate," while industrial documents often use the abbreviated term "bis(tert-butylphenyl) phenyl phosphate" (BDMEPPP) . Confusion arises due to isomeric forms; for example, CAS 65652-41-7 may represent bis(2-tert-butylphenyl) phenyl phosphate, where substituents occupy the ortho rather than para positions . Such positional isomers exhibit distinct physicochemical properties, necessitating careful analytical differentiation via high-performance liquid chromatography (HPLC) or mass spectrometry .
Synthesis and Industrial Production
Conventional Synthesis Routes
The primary synthesis method involves the phosphorylation of 4-tert-butylphenol using phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine serving as a proton scavenger:
Subsequent esterification with phenol yields the final product, which is purified via vacuum distillation or recrystallization from ethanol . Alternative approaches utilize P2O5 or PCl5 as phosphorylating agents, though these methods often produce lower yields due to side reactions.
Industrial Applications
Flame Retardancy in Polymers
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester acts as a vapor-phase flame retardant in polycarbonate (PC), acrylonitrile butadiene styrene (ABS), and polyurethane (PU) foams. Its mechanism involves decomposing at high temperatures to release phosphoric acid, which catalyzes char formation and scavenges free radicals . In ABS/PC blends (70:30), adding 15 wt% of the compound achieves a UL-94 V-0 rating while maintaining >90% of the base resin’s impact strength.
Lubricant Additives
The compound’s high thermal stability (decomposition onset: 298°C) makes it suitable for aviation turbine oils and hydraulic fluids. It reduces wear scar diameter by 35% in ASTM D4172 tests when added at 1.5% to Group III base oils . Synergy with zinc dialkyldithiophosphate (ZDDP) enhances extreme-pressure performance, though compatibility issues may arise in formulations containing calcium sulfonates.
Environmental and Biological Interactions
Environmental Persistence
Monitoring studies detect bis[(1,1-dimethylethyl)phenyl] phenyl phosphate in 78% of Canadian household dust samples at median concentrations of 430 ng/g . Its log Kow of 5.2 suggests strong adsorption to organic matter, though hydrolysis half-lives in aquatic systems range from 82 days (pH 7) to 14 days (pH 9) . Bioaccumulation factors in zebrafish (Danio rerio) reach 1,240 L/kg, indicating moderate biomagnification potential .
Toxicity Profile
Repeated exposure studies in rats (OECD TG 413) show hepatotoxicity at doses ≥ 50 mg/kg/day, characterized by hepatocellular vacuolation and elevated serum ALT levels . The compound inhibits acetylcholinesterase (AChE) in vitro (IC50 = 12 μM), though in vivo neurotoxicity remains unconfirmed. Epigenetic effects include dose-dependent hypomethylation of the PPARγ promoter in human HepG2 cells, implicating potential endocrine-disrupting activity .
Regulatory Status and Risk Management
Global Regulatory Frameworks
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Canada: Listed on the Domestic Substances List (DSL) with restrictions under the Chemicals Management Plan (CMP). Environmental screening thresholds set at 1.2 μg/L for freshwater organisms .
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Australia: Classified as a Category 2 reproductive toxicant under the Hazardous Chemicals Information System (HCIS), mandating workplace exposure limits of 0.1 mg/m³ .
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EU: Undergoing evaluation for inclusion in Annex XIV of REACH due to persistent, bioaccumulative, and toxic (PBT) properties.
Substitution Alternatives
Emerging replacements include resorcinol bis(diphenyl phosphate) (RDP) and bisphenol-A bis(diphenyl phosphate) (BDP). While these alternatives offer reduced bioaccumulation (log Kow = 4.1–4.5), they compromise flame-retardant efficiency in thin-wall electronics applications .
Analytical Methods and Detection
Chromatographic Techniques
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides detection limits of 0.02 ng/g in dust matrices using electrospray ionization in negative mode . Gas chromatography (GC-MS) methods require derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), achieving 85–92% recovery rates from polymer extracts.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: P=O (1270 cm⁻¹), P-O-Ar (940 cm⁻¹), and tert-butyl C-H (2960 cm⁻¹). Raman spectroscopy complements FTIR by resolving conformational isomers through differences in phenyl ring breathing modes (1000–1020 cm⁻¹) .
Future Research Directions
Ongoing investigations prioritize:
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Metabolite Identification: Clarifying whether hydroxylated or glucuronidated metabolites contribute to in vivo toxicity .
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Nanoformulations: Encapsulating the compound in silica nanoparticles to reduce leaching from plastics while maintaining flame retardancy.
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Epidemiological Studies: Correlating household dust concentrations with biomonitoring data in vulnerable populations (e.g., children, pregnant women) .
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